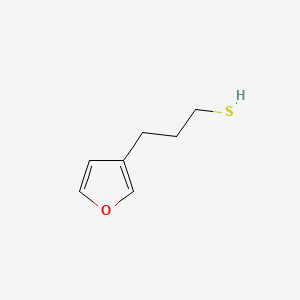

3-(Furan-3-yl)propane-1-thiol

Description

Contextualization within Furan (B31954) Heterocycle Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. nih.gov This structure is a fundamental component in a vast array of natural products, pharmaceuticals, and specialty chemicals. derpharmachemica.comijabbr.com Furan and its derivatives are known for their distinct chemical reactivity, which differs significantly from that of more saturated heterocyclic ethers like tetrahydrofuran (B95107). derpharmachemica.com

The aromaticity of the furan ring renders it susceptible to electrophilic substitution reactions, which typically occur at the C-2 position, adjacent to the oxygen atom. ijabbr.com However, the reactivity of the C-3 position, as found in 3-(Furan-3-yl)propane-1-thiol, is also crucial for creating diverse molecular architectures. The furan moiety can participate in various transformations, including:

Electrophilic Aromatic Substitution : The furan ring can be halogenated, nitrated, and undergo Friedel-Crafts reactions. nih.gov

Cycloaddition Reactions : Furan can act as a diene in Diels-Alder reactions. derpharmachemica.com

Metal-Catalyzed Cross-Coupling : Furan derivatives are valuable substrates in modern cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds. nih.gov

Significance of Thiol Functionality in Organic Transformations

The thiol group (-SH), also known as a sulfhydryl or mercapto group, is the sulfur analog of an alcohol group. Thiols are renowned for their potent nucleophilicity and distinct redox behavior, making them exceptionally versatile in organic synthesis.

Key reactions involving the thiol group include:

Nucleophilic Addition : Thiols readily participate in Michael additions to α,β-unsaturated carbonyl compounds, a powerful method for forming carbon-sulfur bonds. publish.csiro.auingentaconnect.com This reaction can often proceed under mild conditions, sometimes without the need for a catalyst. ingentaconnect.comrsc.org

Thiol-Ene "Click" Chemistry : The photo-initiated radical addition of a thiol to an alkene (a thiol-ene reaction) is a prime example of click chemistry. wikipedia.org This reaction is characterized by high yields, stereoselectivity, and tolerance of various functional groups, making it ideal for polymer synthesis, surface modification, and bioconjugation. magtech.com.cnrsc.orgrsc.org

Oxidation to Disulfides : Thiols can be easily oxidized to form disulfide bonds (R-S-S-R'). This reversible reaction is fundamental in biochemistry, particularly in protein folding where it forms cysteine-cysteine linkages.

S-Alkylation : As strong nucleophiles, thiolates (the conjugate base of thiols) react efficiently with alkyl halides and other electrophiles to form thioethers. zsmu.edu.ua

The thiol functionality is a cornerstone for constructing complex molecules and functional materials, from pharmaceuticals to advanced polymers and surface coatings. rsc.orgacs.org

Overview of Research Directions for Alkyl Furan-Thiol Compounds

The combination of a furan ring and a thiol group in a single molecule, as seen in alkyl furan-thiols, opens up several promising avenues of research. While direct studies on this compound are scarce, the activities of related isomers and derivatives provide a clear indication of its potential applications.

Flavor and Fragrance Chemistry: Many volatile furan-thiols are potent aroma compounds that contribute significantly to the flavor profiles of various foods, most notably coffee and cooked meat. Their extremely low odor thresholds mean they can have a significant sensory impact even at trace concentrations. The development of new flavoring agents with specific meaty, roasted, or savory notes is a major application for these compounds.

Materials Science and Polymer Chemistry: The bifunctional nature of alkyl furan-thiols makes them attractive monomers for creating novel polymers. The thiol group can be polymerized via thiol-ene click chemistry, while the furan ring can be involved in other polymerization or cross-linking reactions. magtech.com.cnrsc.org This could lead to the development of advanced materials with tailored properties, such as specialized coatings or functional resins.

Pharmaceutical and Agrochemical Synthesis: Both furan and thiol moieties are considered important pharmacophores in drug discovery. ijabbr.comontosight.ai Furan rings are present in numerous bioactive molecules, and the thiol group can be used to anchor molecules to biological targets or to synthesize more complex structures. ijabbr.comzsmu.edu.ua Derivatives of alkyl furan-thiols could be explored as intermediates in the synthesis of new therapeutic agents or agrochemicals. nih.govontosight.ai

Table of Related Alkyl Furan-Thiol Compounds in Research

| Compound Name | Area of Research | Reported Properties/Significance |

| 2-Methyl-3-furanthiol | Food Chemistry | Key odorant in cooked meat; contributes a meaty flavor. |

| 2-Furfurylthiol | Food Chemistry | A major aroma constituent of roasted coffee. |

| Bis(2-methyl-3-furyl) disulfide | Food Chemistry | Imparts a meaty flavor to food bases. |

| 3-[(2-Methyl-3-furyl)thio]butanal | Flavor Industry | Provides a strong, rounded, cooked meat character. |

Structure

3D Structure

Properties

Molecular Formula |

C7H10OS |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

3-(furan-3-yl)propane-1-thiol |

InChI |

InChI=1S/C7H10OS/c9-5-1-2-7-3-4-8-6-7/h3-4,6,9H,1-2,5H2 |

InChI Key |

DMBYZKRHFSYGLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1CCCS |

Origin of Product |

United States |

Synthetic Methodologies for 3 Furan 3 Yl Propane 1 Thiol and Its Structural Analogues

Direct Synthetic Routes to Furan-Substituted Alkane Thiols

Direct synthesis aims to construct the target molecule in a minimal number of steps, often by creating the key carbon-furan and carbon-sulfur bonds in a highly efficient manner.

The introduction of an alkylthiol side chain onto a pre-existing furan (B31954) ring is a primary strategy. This often involves the electrophilic substitution or coupling reactions on the furan core. For instance, Friedel-Crafts type reactions can be employed to introduce a three-carbon chain, which is then subsequently converted to the thiol. nih.gov However, controlling the regioselectivity, especially for 3-substituted furans, can be a challenge. acs.org

Another powerful method involves the metal-catalyzed cross-coupling of a furan derivative with a suitable three-carbon synthon. Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Sonogashira coupling, are instrumental in forming carbon-carbon bonds with high precision. nih.gov For example, a 3-halofuran could be coupled with a propyl-containing organoboron or organozinc reagent.

Once the carbon skeleton is in place, the introduction of the thiol group is the next critical step. This is typically achieved through nucleophilic substitution or reduction reactions. A common method involves the conversion of a terminal halide or a sulfonate ester (like a tosylate or mesylate) on the propyl chain with a sulfur nucleophile. vanderbilt.edu The use of the hydrosulfide (B80085) anion (-SH) in an SN2 reaction with an alkyl halide is a direct approach, though it can sometimes lead to the formation of sulfide (B99878) byproducts. libretexts.org

An alternative and often cleaner method is the use of thiourea (B124793). The alkyl halide is first treated with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol. libretexts.org This two-step process often provides higher yields and avoids the formation of symmetric sulfides.

Another strategy involves the reduction of a corresponding disulfide. If a 3-(furan-3-yl)propyl disulfide is available, it can be readily cleaved to the thiol using reducing agents like glutathione (B108866) or other chemical reductants. libretexts.org

Multi-Step Synthesis Pathways

More complex furan-substituted alkane thiols often necessitate multi-step synthetic sequences that allow for greater control over the final structure.

Building the three-carbon chain from a furan-based starting material is a common strategy. This can be achieved through various carbon-carbon bond-forming reactions. For example, starting with a furan-3-carboxaldehyde, a Wittig reaction with a two-carbon ylide would yield a furan-3-propenal, which can then be reduced to the corresponding saturated aldehyde or alcohol. Aldol condensation reactions are also pivotal for extending carbon chains from furan derivatives. psu.eduresearchgate.net

A patent describes the preparation of 3-(3-furyl)propan-1-ol, a direct precursor to the target thiol, which can be synthesized and subsequently converted. google.com The elongation can also be accomplished via the reaction of a furan-based organometallic reagent with an epoxide, such as ethylene (B1197577) oxide, to introduce a two-carbon unit, followed by further elaboration.

| Precursor | Reagent | Product | Reaction Type |

| Furan-3-carboxaldehyde | Wittig reagent (e.g., Ph₃P=CHCH₃) | 3-(Furan-3-yl)prop-1-ene | Wittig Reaction |

| Furan-3-ylmagnesium bromide | Ethylene oxide | 2-(Furan-3-yl)ethanol | Grignard Reaction |

| 3-(Furan-2-yl)propenoic acid | Arenes in Brønsted superacid | 3-Aryl-3-(furan-2-yl)propanoic acid | Hydroarylation |

This table provides illustrative examples of chain elongation techniques.

The final step in many multi-step syntheses is the conversion of a terminal functional group on the propyl chain into a thiol. This is a crucial transformation with several established methods. vanderbilt.edu

From Alcohols: A primary alcohol, such as 3-(furan-3-yl)propan-1-ol, can be converted into a good leaving group, like a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This intermediate can then undergo nucleophilic substitution with a sulfur source like sodium hydrosulfide or thiourea followed by hydrolysis to give the thiol. libretexts.org The Mitsunobu reaction offers another route from alcohols to thiols, often with inversion of stereochemistry.

From Carboxylic Acids: A 3-(furan-3-yl)propanoic acid can be reduced to the corresponding alcohol using reagents like lithium aluminum hydride (LiAlH₄), which can then be converted to the thiol as described above.

From Disulfides: The reduction of a disulfide (R-S-S-R) to two thiol (R-SH) molecules is a reliable method. libretexts.org This can be achieved with various reducing agents.

| Starting Material | Intermediate | Final Product | Key Reagents |

| 3-(Furan-3-yl)propan-1-ol | 3-(Furan-3-yl)propyl tosylate | 3-(Furan-3-yl)propane-1-thiol | 1. TsCl, pyridine (B92270) 2. NaSH |

| 3-(Furan-3-yl)propanoic acid | 3-(Furan-3-yl)propan-1-ol | This compound | 1. LiAlH₄ 2. See above |

| Bis(3-(furan-3-yl)propyl) disulfide | - | This compound | e.g., Glutathione (GSH) |

This table summarizes key functional group interconversions for thiol synthesis.

Catalytic Approaches in Synthesis

Catalysis offers efficient and often more environmentally friendly routes to furan-based compounds. While specific catalytic syntheses for this compound are not extensively documented in the provided search results, general catalytic methods for forming key bonds are highly relevant.

Thiol-promoted catalytic synthesis has been explored for producing furan-containing molecules, where a thiol can act as a promoter to increase reaction rates and yields. rsc.orgosti.govrsc.org For instance, in the acid-catalyzed coupling of 2-alkylfurans with ketones, the presence of a thiol promoter was shown to significantly enhance the reaction by reducing the energy barrier of the rate-determining step. rsc.orgresearchgate.net

Furthermore, copper-catalyzed and iron-catalyzed reactions are known to facilitate the formation of substituted furans. organic-chemistry.org These methods could potentially be adapted for the synthesis of the target molecule by using appropriate starting materials. For example, a copper-catalyzed annulation of a ketone with an appropriate alkyne could construct the furan ring with the desired side chain already in place or in a form that is easily converted to the propylthiol.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, represent a highly efficient catalytic strategy. nih.gov A bio-inspired furan-thiol-amine (FuTine) MCR has been developed for creating heterocycles, showcasing the potential for one-pot syntheses involving furan and thiol functionalities. researchgate.net

Acid-Catalyzed Thiolation Reactions

Direct acid-catalyzed thiolation of a furan ring at the 3-position with a propane-1-thiol moiety is a challenging endeavor due to issues of regioselectivity. The furan ring is susceptible to electrophilic attack, and acid catalysis typically favors substitution at the more reactive 2- and 5-positions. rsc.org Furthermore, the acidic conditions can lead to polymerization of the furan ring. nih.gov

However, acid catalysis plays a crucial role in the synthesis of furan derivatives from acyclic precursors. The Paal-Knorr furan synthesis, for instance, involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to form the furan ring. organic-chemistry.org In a modified approach, substituted 2-hydroxy-3-acetylfurans can be synthesized by the alkylation of tert-butyl acetoacetate (B1235776) with an α-haloketone, followed by treatment with trifluoroacetic acid (TFA), which catalyzes both deprotection and cyclization. organic-chemistry.org

While direct acid-catalyzed thiolation of the furan ring itself is not a primary synthetic route to this compound, acid catalysis is instrumental in the formation of the furan nucleus, which can then be further functionalized.

A notable application of acid catalysis in reactions involving furans is in condensation reactions. For example, mineral acids like sulfuric acid are widely used for the self-condensation of 2-methylfuran (B129897) or its cross-condensation with furfural. researchgate.net These reactions highlight the reactivity of furans under acidic conditions, which must be carefully controlled to avoid undesired side reactions when targeting specific substituted products.

Transition Metal-Mediated Coupling Strategies

Transition metal catalysis offers a powerful and versatile toolkit for the regioselective synthesis of substituted furans, providing several potential pathways to this compound.

Negishi Coupling: The Negishi cross-coupling reaction, which couples organozinc compounds with organic halides, is a highly effective method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org A plausible synthetic route involves the Negishi coupling of a 3-furylzinc halide with a suitable three-carbon electrophile bearing a protected thiol or a precursor functional group. The use of palladacycle precatalysts has been shown to facilitate the Negishi coupling of 3-furylzinc chlorides with heteroaryl halides under mild conditions. nih.gov The reaction is compatible with a wide range of functional groups, making it a robust choice for complex molecule synthesis. wikipedia.orgillinois.edu Nickel catalysts can also be employed for Negishi couplings. wikipedia.org

Table 1: Examples of Negishi Coupling Reactions for the Synthesis of Heterobiaryls This table showcases the versatility of the Negishi coupling for forming bonds with heterocyclic compounds, a strategy applicable to the synthesis of the target molecule's backbone.

| Entry | Heteroaryl Zinc Reagent | Heteroaryl Halide | Catalyst System | Product Yield (%) |

| 1 | 3-Furylzinc chloride | 2-Bromoanisole | Pd(OAc)2 / RuPhos | 92 |

| 2 | 3-Thienylzinc chloride | 2-Bromopyridine | Pd2(dba)3 / XPhos | 85 |

| 3 | 3-Indolylzinc chloride | 4-Iodo-1-tritylimidazole | Palladacycle 3c / L3 | 78 |

Data sourced from multiple studies on Negishi coupling applications. nih.govillinois.edu

Rhodium-Catalyzed Hydroformylation: An alternative strategy involves the rhodium-catalyzed hydroformylation of 3-allylfuran. This reaction introduces a formyl group at the terminal carbon of the allyl chain, producing an aldehyde which can then be reduced to the corresponding alcohol, 3-(furan-3-yl)propan-1-ol. rsc.orgdicp.ac.cnnih.gov This propanol (B110389) is a key intermediate that can be subsequently converted to the target thiol. The hydroformylation of olefins is a highly atom-economical process, and various rhodium-based catalyst systems have been developed to control the regioselectivity of the reaction. mdpi.comnih.gov

Palladium-Catalyzed Alkylation: Direct C-H alkylation of furans catalyzed by palladium has emerged as a powerful method for introducing alkyl chains. While regioselective α-alkylation of furans with alkyl iodides has been reported, achieving selective alkylation at the 3-position remains a significant challenge due to the higher reactivity of the α-positions. nih.gov

Exploration of Alternative Precursors for Propane-1-thiol Moieties

The introduction of the thiol group is a critical step in the synthesis of this compound. While the reaction of an alkyl halide with sodium hydrosulfide is a classic method, several alternative precursors and reagents offer advantages in terms of handling, reactivity, and functional group tolerance. atamanchemicals.com

A common precursor to the target thiol is 3-(furan-3-yl)propan-1-ol. A patent describes the synthesis of this alcohol via the hydrogenation of (E)-3-(3-furyl)prop-2-en-1-ol using a Pd/C catalyst. google.com The alcohol can then be converted to a good leaving group, such as an iodide, which is subsequently displaced by a sulfur nucleophile. google.com

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for converting alcohols directly to a variety of functional groups, including thioethers, with a predictable inversion of stereochemistry at the alcohol carbon. organic-chemistry.org By using thioacetic acid as the nucleophile, an alcohol can be converted to a thioacetate (B1230152), which can then be hydrolyzed to the corresponding thiol. This method avoids the need to first convert the alcohol to a halide. researchgate.netthieme-connect.com However, the reaction can be sensitive to the acidity of the thiol precursor. rsc.org

Table 2: Comparison of Thiol Precursors for Alcohol Conversion This table outlines various reagents for the conversion of alcohols to thiols, a key step in synthesizing the target compound from its alcohol precursor.

| Thiol Precursor/Reagent | Reaction Type | Key Features |

| Sodium Hydrosulfide (NaSH) | Nucleophilic Substitution | Classic, strong nucleophile, used with alkyl halides. atamanchemicals.com |

| Thioacetic Acid | Mitsunobu Reaction | Inversion of stereochemistry, forms thioacetate intermediate. organic-chemistry.orgresearchgate.net |

| Isothiouronium Salts | Deoxasulfenylation | Odorless, stable, stereoselective conversion of alcohols. rsc.orgrsc.org |

| Lawesson's Reagent | Oxidative Addition | Used for converting alcohols to thiols under specific conditions. researchgate.net |

Isothiouronium Salts: Isothiouronium salts are stable, odorless, and easily accessible compounds that serve as versatile deoxasulfenylating agents. rsc.org They enable a thiol-free protocol for the synthesis of thioethers from alcohols, which can then be cleaved to the desired thiol. This method is simple, scalable, and tolerates a broad range of functional groups. rsc.orgrsc.org

The choice of synthetic methodology for preparing this compound and its analogues depends on the availability of starting materials, desired scale of the reaction, and the tolerance of other functional groups present in the molecule. Transition metal-mediated coupling reactions offer highly efficient and regioselective routes to the carbon skeleton, while a variety of modern reagents are available for the crucial introduction of the thiol functionality.

Chemical Reactivity and Mechanistic Investigations of 3 Furan 3 Yl Propane 1 Thiol

Reactions Involving the Thiol Group

The thiol (-SH) group is a potent nucleophile and is susceptible to oxidation, which dictates a significant portion of the reactivity of 3-(Furan-3-yl)propane-1-thiol. These characteristics enable its participation in various addition and oxidation reactions, as well as modern "click" chemistry applications.

Nucleophilic Addition Reactions

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This property allows it to readily participate in nucleophilic addition reactions, particularly with electrophilic carbon atoms such as those in carbonyl compounds and activated alkynes. masterorganicchemistry.com

In the presence of a suitable catalyst or under basic conditions, the thiol can add across the carbon-carbon double or triple bonds of α,β-unsaturated carbonyl compounds in a process known as the Michael addition. acs.org While specific studies on this compound are not extensively documented in this exact context, the general reactivity of thiols is well-established. For instance, thiols are known to react with activated alkynes in what are termed thiol-yne reactions. acs.org The efficiency and outcome of these reactions can be highly dependent on the specific reaction conditions and the nature of the electrophile. acs.org

The nucleophilicity of thiols is a key factor in their use in various synthetic applications. acs.org Although thiols are less abundant in commodity chemicals compared to alcohols and amines, their unique reactivity makes them valuable. acs.org

Oxidation Chemistry of the Thiol Moiety

The thiol group is readily oxidized to various sulfur-containing functional groups, such as disulfides, sulfoxides, and sulfonic acids. The specific product obtained often depends on the nature of the oxidizing agent and the reaction conditions.

A common oxidation reaction for thiols is the formation of a disulfide bond. This can be achieved using mild oxidizing agents. This dimerization is a reversible process, and the resulting disulfide can be reduced back to the thiol.

While specific oxidation studies on this compound are not prevalent in the available literature, the general principles of thiol oxidation are applicable. For instance, a study on the furan-thiol-amine multicomponent reaction proposes a mechanistic pathway involving the oxidation of the furan (B31954) ring to generate cis-2-butene-1,4-dial, which then reacts with a thiol. researchgate.net This highlights the potential for interplay between the reactivity of the furan and thiol groups under oxidative conditions.

Thiol-Ene and Thiol-Yne Click Chemistry Applications in Research

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. Thiol-ene and thiol-yne reactions are prominent examples of click chemistry that leverage the reactivity of the thiol group. polito.itwikipedia.org

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"), typically initiated by radicals generated by UV light or a thermal initiator. nih.govresearchgate.net This process is highly efficient and proceeds in a step-growth manner. polito.it Research has explored the use of furan-containing monomers in thiol-ene polymerizations to create crosslinked networks. rsc.orgresearchgate.net For example, furan derivatives have been functionalized with allyl groups to participate in thiol-ene reactions, leading to the formation of bio-based thermosets. polito.it

The thiol-yne reaction is the analogous addition of a thiol to a carbon-carbon triple bond (an "yne"). wikipedia.org This reaction can also be initiated by radicals or catalyzed by various metals. wikipedia.org A key feature of the thiol-yne reaction is the potential for a double addition, where two thiol molecules add to one alkyne, leading to highly crosslinked structures. d-nb.info This has been utilized in the synthesis of polymers with complex architectures. d-nb.inforsc.org The thiol-yne reaction is a powerful tool for materials synthesis due to its versatility and efficiency. rsc.org

| Click Reaction | Reactants | Typical Conditions | Key Features |

| Thiol-Ene | Thiol + Alkene | UV irradiation or thermal initiator nih.gov | High efficiency, oxygen tolerant, step-growth mechanism polito.itacs.org |

| Thiol-Yne | Thiol + Alkyne | Radical initiator or metal catalyst wikipedia.org | Potential for double addition, formation of branched structures d-nb.info |

Reactions of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. It can also act as a diene in cycloaddition reactions.

Electrophilic Aromatic Substitution Studies on the Furan Nucleus

Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609) due to the electron-donating effect of the oxygen atom. pearson.comuomustansiriyah.edu.iq Substitution typically occurs at the C2 position, as the intermediate carbocation is more stabilized by resonance. uomustansiriyah.edu.iqmatanginicollege.ac.in If the C2 and C5 positions are occupied, substitution will occur at the C3 or C4 position.

For 3-substituted furans, the directing effect of the substituent at the 3-position influences the regioselectivity of further electrophilic substitution. The presence of the propylthiol side chain at the 3-position would likely influence the position of subsequent electrophilic attack. While specific studies on this compound are limited, research on other 3-substituted furans provides insight into the expected reactivity. For example, the reaction of 3-substituted furans with various electrophiles has been investigated to understand the directing effects of different functional groups. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder) of Furan Derivatives

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org The reactivity of furan in these reactions is influenced by the substituents on the ring. rsc.org Electron-donating groups generally enhance the reactivity of the furan as a diene. rsc.org

Studies on 3-substituted furans have shown that they can participate in Diels-Alder reactions. For instance, the reaction of 3-alkoxyfurans with maleimides has been used to synthesize cantharimide derivatives. nih.gov Similarly, 3-vinylfurans have been shown to undergo Diels-Alder reactions with various dienophiles, leading to different cycloadducts depending on whether the furan ring itself or the exocyclic diene system participates in the reaction. acs.org

Ring-Opening Reactions of the Furan Moiety under Controlled Conditions

The furan ring, while aromatic, is susceptible to ring-opening reactions under specific, controlled conditions due to its lower resonance energy compared to benzene. wikipedia.org For this compound, the furan moiety can be cleaved through several pathways, primarily acid-catalyzed hydrolysis or catalytic hydrogenation. The presence of the electron-donating propylthiol substituent at the 3-position influences the electron density of the ring, though electrophilic attack is still most favored at the α-positions (C2 and C5). chemicalbook.com

Under acidic aqueous conditions, the furan ring of this compound is susceptible to hydrolysis. The reaction is initiated by the protonation of the furan ring, which breaks its aromaticity and makes it vulnerable to nucleophilic attack by water. acs.orgresearchgate.net The rate-limiting step is typically the initial proton transfer to an α-carbon of the furan ring. acs.orgresearchgate.net This leads to the formation of unstable intermediates that ultimately rearrange to yield a linear dicarbonyl compound. Given the substitution at the 3-position, the primary product of complete hydrolysis would be a substituted 1,4-dicarbonyl species.

Catalytic hydrogenation presents another route for furan ring transformation. Depending on the catalyst and reaction conditions (temperature, pressure), the reaction can either lead to saturation of the ring to form 3-(tetrahydrofuran-3-yl)propane-1-thiol or proceed to ring-opening hydrogenolysis. rsc.orgescholarship.org Studies on similar furan derivatives show that catalysts like Palladium (Pd) can facilitate C-O bond cleavage, leading to the formation of linear alcohols. rsc.orgrsc.org For this compound, this would result in the formation of various heptanol (B41253) or heptanethiol derivatives.

The table below summarizes plausible ring-opening reactions and their expected major products under representative controlled conditions.

| Reaction Type | Reagents and Conditions | Plausible Major Product(s) | Reference |

| Acid-Catalyzed Hydrolysis | Dilute HCl (aq), 80 °C | 4-formyl-heptane-1-thial | acs.orgrsc.org |

| Catalytic Hydrogenolysis | H₂, Pd/C, 200 °C, 30 bar | Heptan-1-ol, Heptane-1,7-diol | rsc.orgrsc.org |

| Oxidative Ring-Opening | m-Chloroperbenzoic acid (m-CPBA) | Linear unsaturated dicarbonyl intermediates | pharmaguideline.com |

Mechanistic Elucidation of Reaction Pathways

The reaction mechanisms for this compound are dictated by the interplay between the furan ring's aromaticity, the electronic effects of the propylthiol substituent, and the nature of the reagents and catalysts involved.

Kinetic Studies of Reaction Rates and Orders

While specific kinetic data for this compound is not available in the literature, studies on analogous furan compounds provide a basis for predicting its kinetic behavior. The acid-catalyzed hydrolysis of furans typically follows first-order kinetics with respect to the furan and is dependent on the acidity of the solution. researchgate.net The rate constant is influenced by the electronic nature of the substituents on the furan ring.

Below is a hypothetical data table illustrating the expected relationship between reactant concentrations and the initial rate of acid-catalyzed ring-opening, based on established furan chemistry.

| Experiment | [this compound] (M) | [H⁺] (M) | Solvent | Initial Rate (M/s) | Reference |

| 1 | 0.1 | 0.1 | Water/Dioxane | 1.5 x 10⁻⁵ | researchgate.netrsc.org |

| 2 | 0.2 | 0.1 | Water/Dioxane | 3.0 x 10⁻⁵ | researchgate.netrsc.org |

| 3 | 0.1 | 0.2 | Water/Dioxane | 3.1 x 10⁻⁵ | researchgate.netrsc.org |

| 4 | 0.1 | 0.1 | DMSO | 0.8 x 10⁻⁵ | rsc.orgacs.org |

Investigation of Intermediates and Transition States

Mechanistic investigations, primarily through computational studies like Density Functional Theory (DFT) on simpler furans, have shed light on the intermediates and transition states involved in ring-opening reactions. acs.orgrsc.org

In acid-catalyzed hydrolysis, the reaction initiates with the protonation of the furan ring. Protonation at the C2 or C5 (α-positions) is energetically more favorable than at the C3 or C4 (β-positions) because the resulting carbocation is better stabilized by resonance. chemicalbook.comacs.org This leads to a resonance-stabilized cationic intermediate. The subsequent nucleophilic attack by a water molecule forms a dihydrofuranol intermediate (e.g., 2,5-dihydro-2-furanol). acs.org Further protonation, this time on the ring oxygen, facilitates the C-O bond cleavage, leading to the open-chain dicarbonyl product. The rate-limiting step is the initial protonation of the furan ring. acs.org The transition state for this step involves the transfer of a proton from the acidic medium to one of the α-carbons of the furan. researchgate.net

In catalytic hydrogenation, the mechanism involves the sequential addition of hydrogen atoms to the furan ring. DFT studies on Pd surfaces show that upon hydrogenation of an α-carbon, the barrier for ring-opening is significantly lowered. rsc.orgrsc.org This suggests that a partially hydrogenated species, a hydrofuran, is a key reactive intermediate that can either proceed to full saturation (tetrahydrofuran) or undergo ring-opening. rsc.org The transition state for the ring-opening step on a catalyst surface involves the stretching and breaking of a C-O bond. aip.org

Role of Catalyst and Solvent Effects on Reactivity

The choice of catalyst and solvent plays a critical role in directing the reaction pathways of this compound, influencing both selectivity and reaction rate.

Catalyst Effects: Brønsted acids are effective catalysts for the hydrolysis and subsequent polymerization or rearrangement of furans. rsc.orgrsc.org The strength of the acid can influence the reaction rate significantly. Lewis acids can also be employed, particularly in promoting reactions like intramolecular cyclizations if other functional groups are present. nih.gov In catalytic hydrogenation, the choice of metal is crucial. For instance, platinum (Pt) catalysts tend to favor ring saturation to form tetrahydrofurans, whereas palladium (Pd) and nickel (Ni) can be more selective for ring-opening hydrogenolysis. escholarship.orgworktribe.com

Solvent Effects: The solvent can dramatically alter the course of furan reactions. In acid-catalyzed reactions, polar protic solvents like water or alcohols can act as nucleophiles, participating directly in the reaction to form hydrolysis or alcoholysis products. rsc.orgacs.org Aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO), can suppress polymerization reactions by stabilizing reactive intermediates, potentially leading to different product distributions compared to protic solvents. rsc.orgbohrium.com Non-polar aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) generally result in greater stability for the furan ring, as the absence of protons suppresses acid-catalyzed hydration and ring-opening. acs.orgresearchgate.net The thiol group itself can act as an intramolecular proton shuttle, a role that can be facilitated by the solvent environment, potentially lowering the activation barrier for certain reaction steps. nih.gov

The following table provides an illustrative summary of how catalysts and solvents could influence the reactions of this compound.

| Catalyst | Solvent | Expected Major Pathway | Rationale/Reference |

| HCl | Water | Ring-Opening Hydrolysis | Water acts as a nucleophile. acs.orgrsc.org |

| Amberlyst 70 (Brønsted Acid) | Methanol | Ring-Opening & Etherification | Methanol suppresses polymerization and can act as a nucleophile. rsc.org |

| Pd/C | Hexane | Ring-Opening Hydrogenolysis | Pd favors C-O bond cleavage. rsc.orgrsc.org |

| PtO₂ (Adams' catalyst) | Acetic Acid | Ring Saturation | Pt favors hydrogenation of the furan ring over opening. rsc.org |

| BF₃·OEt₂ (Lewis Acid) | Dichloromethane | - (Potential for complex formation) | Lewis acids can coordinate to the oxygen or sulfur atoms. nih.gov |

| None | DMSO | Stability / Slow Decomposition | Aprotic polar solvent can stabilize intermediates but lacks protons for catalysis. rsc.orgbohrium.com |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of 3-(Furan-3-yl)propane-1-thiol would be expected to show distinct signals for each unique proton environment. The approximate chemical shifts (δ) for the protons would be predicted based on their electronic surroundings. For instance, the protons on the furan (B31954) ring would appear in the aromatic region (typically δ 6.0-8.0 ppm), with their specific shifts and coupling patterns revealing their positions on the ring. The protons of the propyl chain would be found in the aliphatic region (typically δ 1.0-3.0 ppm). The methylene (B1212753) group attached to the electron-withdrawing furan ring would be expected at a lower field compared to the methylene group adjacent to the thiol. The thiol proton (-SH) itself typically appears as a broad singlet, its chemical shift being variable and dependent on concentration and solvent.

A predicted ¹H NMR data table would look like this, though the specific values are currently unavailable:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on Furan Ring | Data not available | Data not available | Data not available |

| -CH₂- (alpha to furan) | Data not available | Data not available | Data not available |

| -CH₂- (beta to furan) | Data not available | Data not available | Data not available |

| -CH₂- (alpha to thiol) | Data not available | Data not available | Data not available |

| -SH | Data not available | Data not available | Data not available |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the furan ring would resonate in the downfield region (typically δ 100-150 ppm) characteristic of sp²-hybridized carbons in an aromatic system. The carbons of the propyl chain would appear in the upfield, aliphatic region (typically δ 10-40 ppm).

A predicted ¹³C NMR data table would be structured as follows, but is unpopulated due to lack of data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C on Furan Ring | Data not available |

| -CH₂- (alpha to furan) | Data not available |

| -CH₂- (beta to furan) | Data not available |

| -CH₂- (alpha to thiol) | Data not available |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the propyl chain and the furan ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting the propyl chain to the correct position on the furan ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition of the compound. For C₇H₁₀OS, the theoretical exact mass would be calculated and compared to the experimental value.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecular structure. For this compound, characteristic fragmentation would likely involve the loss of the thiol group, cleavage of the propyl chain, and fragmentation of the furan ring. Analysis of these fragments would provide strong evidence for the proposed structure.

A summary of expected mass spectrometry data would be presented in a table, which remains unavailable:

| Ion | m/z (mass-to-charge ratio) | Identity |

| Molecular Ion [M]⁺ | Data not available | This compound |

| Fragment 1 | Data not available | Data not available |

| Fragment 2 | Data not available | Data not available |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, these methods would provide clear signatures for both the furan and the propanethiol moieties.

The fundamental principle of IR spectroscopy involves the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of a molecule, provided these vibrations induce a change in the molecular dipole moment. uni-siegen.de In contrast, Raman spectroscopy relies on the inelastic scattering of monochromatic light, where the frequency shifts correspond to the molecular vibrational frequencies. A vibrational mode is Raman active if it leads to a change in the molecular polarizability. uni-siegen.de

For this compound, the key functional groups and their expected vibrational frequencies are:

Thiol Group (S-H): The S-H stretching vibration is a characteristic and relatively weak absorption in the IR spectrum, typically appearing in the range of 2550-2600 cm⁻¹. This band is often sharp. In the Raman spectrum, the S-H stretch is also observable and can be a useful diagnostic peak.

Furan Ring: The furan ring exhibits several characteristic vibrations. These include C-H stretching of the aromatic protons, typically found above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which usually appear in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the furan ring gives rise to strong bands, often in the 1000-1300 cm⁻¹ range. udayton.edu

Propyl Chain (C-H): The aliphatic propyl chain will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups are expected in the 2850-2960 cm⁻¹ region. Bending vibrations (scissoring, wagging, twisting, and rocking) for the CH₂ groups will be present in the 1470-720 cm⁻¹ region. mdpi.com

Carbon-Sulfur Bond (C-S): The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region of both IR and Raman spectra.

A predicted summary of the key IR and Raman active vibrational modes for this compound is presented in Table 1.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Thiol | S-H Stretch | 2550 - 2600 | Weak to Medium | Medium |

| Furan | =C-H Stretch | 3100 - 3150 | Medium | Medium |

| Furan | C=C Stretch | 1500 - 1650 | Medium to Strong | Medium to Strong |

| Furan | Ring Breathing | ~1480 | Medium | Strong |

| Furan | C-O-C Stretch | 1000 - 1300 | Strong | Medium |

| Propyl Chain | C-H Stretch (asymmetric & symmetric) | 2850 - 2960 | Strong | Strong |

| Propyl Chain | CH₂ Scissoring | ~1465 | Medium | Medium |

| Carbon-Sulfur | C-S Stretch | 600 - 800 | Weak | Strong |

The complementary nature of IR and Raman spectroscopy is particularly useful. For instance, while the S-H stretch is weak in the IR, it can be more prominent in the Raman spectrum. Conversely, the C-O-C stretching of the furan ring is typically a strong feature in the IR spectrum.

Other Advanced Spectroscopic and Diffraction Methods in Structural Characterization

Beyond vibrational spectroscopy, a combination of other advanced techniques is crucial for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment, number, and connectivity of the hydrogen atoms.

Furan Protons: The furan ring protons at positions 2, 4, and 5 would appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. The proton at C2 would likely be the most deshielded. Spin-spin coupling between these protons would reveal their relative positions.

Propyl Protons: The protons of the propyl chain would appear in the upfield region. The CH₂ group attached to the furan ring would be expected around δ 2.5-2.8 ppm, the middle CH₂ group around δ 1.7-2.0 ppm, and the CH₂ group attached to the sulfur atom around δ 2.4-2.7 ppm. The thiol proton (-SH) would appear as a triplet (due to coupling with the adjacent CH₂) and its chemical shift is variable, often between δ 1.0 and 2.5 ppm.

¹³C NMR: The carbon NMR spectrum would identify all the unique carbon atoms in the molecule.

Furan Carbons: The furan carbons would resonate in the downfield region, typically between δ 105 and 150 ppm. The carbon attached to the propyl group (C3) and the oxygen-bound carbons (C2 and C5) would have distinct chemical shifts.

Propyl Carbons: The carbons of the propyl chain would appear in the upfield region, typically between δ 20 and 40 ppm.

A predicted summary of the ¹H and ¹³C NMR chemical shifts is provided in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 (Furan) | ~7.4 | C2: ~142 |

| H4 (Furan) | ~6.3 | C3: ~125 |

| H5 (Furan) | ~7.3 | C4: ~110 |

| C1' (Propyl) | ~2.6 | C5: ~140 |

| C2' (Propyl) | ~1.9 | C1': ~28 |

| C3' (Propyl) | ~2.5 | C2': ~35 |

| SH | ~1.3 (triplet) | C3': ~25 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments. ipb.ptresearchgate.net COSY would establish the ¹H-¹H coupling network within the propyl chain and the furan ring. HSQC would correlate each proton to its directly attached carbon atom. HMBC would reveal long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the furan ring to the propyl chain and the propyl chain to the thiol group.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 142.1. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₇H₁₀OS). acs.org

The fragmentation pattern would likely involve the cleavage of the C-C bonds in the propyl chain and the loss of the thiol group. Key fragments might include the furan-3-yl-propyl cation and the furan-3-yl-methyl cation, arising from benzylic-like cleavage.

X-ray Diffraction:

If a suitable single crystal of this compound can be grown, X-ray diffraction would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the connectivity and conformation of the molecule in the solid state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemistry for predicting molecular properties from the ground up, based on the principles of quantum mechanics. Methodologies like Density Functional Theory (DFT) are workhorses in this field, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

For many organic molecules, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and the distribution of electrons. ekb.eg Such calculations for 3-(Furan-3-yl)propane-1-thiol would provide key data points such as bond lengths, bond angles, and dihedral angles, defining its molecular shape. However, no specific studies have been published presenting these geometric parameters for this compound.

Prediction of Spectroscopic Parameters

Theoretical methods are frequently used to predict spectroscopic data, which aids in the identification and characterization of compounds. researchgate.net For instance, calculations can forecast the vibrational frequencies that would appear in an Infrared (IR) spectrum or the chemical shifts expected in a Nuclear Magnetic Resonance (NMR) spectrum. scielo.br For This compound , no such theoretical spectroscopic data has been reported in the literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. researchgate.netmdpi.comntu.edu.iq A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals can indicate likely sites for nucleophilic or electrophilic attack. For This compound , there are no published studies detailing its HOMO-LUMO energies or their spatial characteristics.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying short-lived intermediates, and calculating the energy changes throughout the process.

Transition State Localization and Energy Barrier Calculations

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. Calculating the structure and energy of the transition state allows for the determination of the activation energy barrier, which governs the reaction rate. researchgate.net Research into reaction mechanisms, such as thiol-ene additions or self-immolative processes, often relies on these calculations. researchgate.netrsc.org However, no modeling of reaction mechanisms involving This compound , including transition state localization or energy barrier calculations, is currently available in scientific publications.

Thermochemical Properties of Reaction Intermediates

The stability of intermediates formed during a reaction can be assessed by calculating their thermochemical properties, such as enthalpy of formation. superfri.orgacs.org High-level composite methods can provide very accurate energetic data. mdpi.com This information is vital for building a complete energy profile of a reaction. As no reaction mechanisms for This compound have been computationally modeled, the thermochemical properties of any potential intermediates remain uncalculated and unreported.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propyl-thiol chain attached to the furan (B31954) ring gives rise to a number of possible three-dimensional arrangements, or conformations. Understanding the relative energies and populations of these conformers is crucial, as the geometry of the molecule can significantly influence its physical properties and reactivity.

The conformational space of this compound is primarily defined by the torsion angles around the single bonds of the propanethiol substituent and its connection to the furan ring. The most significant rotations occur around the C(furan)-C(propyl), Cα-Cβ, Cβ-Cγ, and Cγ-S bonds. Computational methods, such as Density Functional Theory (DFT) and semi-empirical methods like RM1, can be employed to locate the stationary points on the potential energy surface, which correspond to stable conformers (local minima) and transition states. scielo.br

By systematically rotating these bonds and performing geometry optimizations, a set of low-energy conformers can be identified. The relative stability of these isomers is determined by a combination of factors, including steric hindrance between the furan ring and the alkyl chain, and potential intramolecular interactions, such as weak hydrogen bonds involving the thiol hydrogen and the furan oxygen atom.

Molecular mechanics force fields, followed by higher-level quantum mechanical calculations, are typically used to explore the potential energy surface and refine the energies of the most stable conformers. The calculated relative energies can then be used to estimate the equilibrium population of each conformer at a given temperature using Boltzmann statistics.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents a hypothetical scenario of what a conformational analysis might reveal. The conformers are described by the dihedral angles of the propane-thiol chain.

| Conformer | Dihedral Angle 1 (Cfuran-Cα-Cβ-Cγ) | Dihedral Angle 2 (Cα-Cβ-Cγ-S) | Relative Energy (kcal/mol) |

| A | anti (180°) | anti (180°) | 0.00 |

| B | anti (180°) | gauche (60°) | 0.65 |

| C | gauche (60°) | anti (180°) | 0.80 |

| D | gauche (60°) | gauche (60°) | 1.50 |

Solvent Effects on Molecular Conformation and Reactivity

The surrounding medium, or solvent, can have a profound impact on the conformational preferences and reactivity of a molecule. researchgate.net Molecular dynamics (MD) simulations are a powerful computational tool to study these effects by simulating the explicit interactions between the solute (this compound) and a large number of solvent molecules over time. rsc.org

In MD simulations, the forces between atoms are calculated using a force field, and the classical equations of motion are integrated to follow the trajectory of each atom. This allows for the exploration of the conformational landscape in the presence of a solvent and can reveal how the solvent stabilizes or destabilizes certain conformers. For instance, in a polar protic solvent like water or ethanol, conformers with a more exposed thiol group capable of hydrogen bonding with the solvent may be favored. rsc.org In contrast, in a non-polar solvent, intramolecular interactions might play a more dominant role in determining the preferred conformation. rsc.org

Solvent effects can also be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This approach is computationally less expensive than explicit solvent simulations and can be combined with quantum mechanical calculations to predict how the solvent influences reactivity, for example, by altering the activation energies of reactions. The presence of a solvent can weaken or strengthen intramolecular hydrogen bonds and alter the dipole moment of the molecule, thereby affecting its interaction with other reactants. rsc.org

Table 2: Predicted Solvent Effects on Properties of this compound This table illustrates the likely influence of different solvent environments on the molecule's properties.

| Property | Non-Polar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., Acetone) | Polar Protic Solvent (e.g., Ethanol) |

| Preferred Conformation | Compact, maximizing intramolecular interactions. | Extended, to maximize dipole-dipole interactions with the solvent. | Extended, with the -SH group exposed for hydrogen bonding with the solvent. |

| Thiol Group Acidity (pKa) | Higher (less acidic) | Intermediate | Lower (more acidic) due to stabilization of the thiolate anion by hydrogen bonding. |

| Reactivity in Nucleophilic Attack by Thiol | Lower | Intermediate | Higher, due to increased thiolate concentration. |

Structure-Reactivity Relationship Prediction

Computational chemistry can be used to predict the reactivity of different sites within the this compound molecule. Structure-reactivity relationship studies aim to correlate the electronic structure of a molecule with its chemical behavior. rsc.orgrsc.org Methods like DFT are used to calculate a range of molecular descriptors that provide insight into reactivity.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap can indicate the chemical stability of the molecule.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the furan ring and the sulfur atom are expected to be regions of negative potential.

Calculated Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom in the molecule. These charges can help identify the most nucleophilic and electrophilic centers.

By analyzing these descriptors, predictions can be made about the most likely sites for protonation, oxidation, and reaction with electrophiles or nucleophiles. For example, the sulfur atom of the thiol group is expected to be a primary site for nucleophilic attack and oxidation. The furan ring has electron-rich positions that are susceptible to electrophilic substitution. acs.org

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound This table provides an example of the kind of data generated in a computational study to predict reactivity.

| Molecular Descriptor | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the molecule can act as an electron donor (nucleophile). |

| LUMO Energy | 1.2 eV | Indicates a moderate ability to act as an electron acceptor (electrophile). |

| HOMO-LUMO Gap | 7.7 eV | Suggests relatively high kinetic stability. |

| Most Negative Atomic Charge (NBO) | Oxygen atom in the furan ring | A likely site for electrophilic attack or coordination to a Lewis acid. |

| Most Positive Hydrogen Charge (NBO) | Hydrogen atom of the thiol group | The most acidic proton in the molecule. |

Application As a Research Intermediate and Building Block in Complex Molecular Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of both a furan (B31954) ring and a thiol group within the same molecule provides a unique opportunity for the synthesis of novel heterocyclic structures through intramolecular reactions.

The intramolecular cyclization of derivatives of 3-(Furan-3-yl)propane-1-thiol can lead to the formation of previously unexplored furan-fused ring systems. While direct experimental data on the cyclization of this specific thiol is limited, analogous transformations with similar bifunctional furan derivatives suggest plausible synthetic pathways. For instance, the intramolecular cyclization of γ and δ-acyloxy sulfones has been shown to produce fused furan rings. mdpi.com By analogy, activation of the thiol group in this compound, followed by an intramolecular reaction with the furan ring, could yield novel thiepine-fused furans.

The reaction conditions for such cyclizations would likely depend on the nature of the activating agent and the desired ring size. For example, radical-initiated cyclization could lead to the formation of a six- or seven-membered ring fused to the furan core. The development of such synthetic strategies opens the door to a new class of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Table 1: Potential Furan-Fused Ring Systems from this compound Derivatives

| Starting Material Derivative | Potential Fused Ring System | Reaction Type |

| Activated this compound | Furo[3,2-c]thiepine | Intramolecular Cyclization |

| Oxidized this compound | Furo[3,4-b]dihydrothiophene | Intramolecular Michael Addition |

Beyond fused systems, this compound can serve as a key building block in the synthesis of various other sulfur-containing heterocycles. The thiol group can react with a variety of electrophiles to form new carbon-sulfur bonds, which can then be incorporated into a heterocyclic ring. For example, the reaction of thiols with α-halo ketones is a well-established method for the synthesis of thiophenes. nih.gov Similarly, this compound could be employed in multicomponent reactions to construct complex heterocyclic scaffolds. The Gewald reaction, for instance, utilizes elemental sulfur, an activated cyanide, and a carbonyl compound to produce 2-aminothiophenes. chim.it

The furan moiety can also play a direct role in the formation of new heterocyclic rings. For example, Paal-Knorr type reactions of furan derivatives with sulfurizing agents can yield thiophenes. nih.gov The combination of the furan and thiol functionalities in one molecule allows for a range of synthetic strategies to access novel sulfur-containing heterocycles with potential biological activities.

Scaffold Development in Organic Chemistry Research

The unique structure of this compound makes it an attractive scaffold for the development of new classes of organic molecules with diverse properties.

The generation of chemical libraries based on a common scaffold is a powerful tool in drug discovery and materials science. This compound is an ideal starting point for creating such libraries due to the distinct reactivity of its two functional groups. The furan ring can be modified through various reactions, including Diels-Alder cycloadditions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions. mdpi.commdpi.comresearchgate.net The thiol group can be derivatized through alkylation, acylation, and oxidation to form sulfides, thioesters, and disulfides, respectively. nih.gov

For instance, hydroarylation of the double bonds in furan-containing propenoic acids has been used to synthesize a variety of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comgrafiati.com A similar strategy could be applied to derivatives of this compound to introduce a wide range of aromatic substituents. The orthogonal reactivity of the furan and thiol groups allows for the stepwise or combinatorial synthesis of a large number of derivatives, each with unique structural and electronic properties.

Table 2: Representative Derivatization Reactions of the Furan and Thiol Moieties

| Functional Group | Reaction Type | Reagents | Product Type |

| Furan | Diels-Alder | Maleimide | Furan-adduct |

| Furan | Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl-furan |

| Thiol | Alkylation | Alkyl halide, base | Sulfide (B99878) |

| Thiol | Michael Addition | α,β-Unsaturated carbonyl | Thioether |

| Thiol | Oxidation | Mild oxidizing agent | Disulfide |

Furan-containing monomers are of growing interest in polymer chemistry due to the potential for creating reversible polymer networks through the Diels-Alder reaction. mdpi.comderpharmachemica.com The furan ring can act as a diene, reacting with a dienophile (such as a maleimide) to form a thermally reversible covalent bond. This property allows for the development of self-healing and recyclable materials.

This compound can be incorporated into polymeric structures through its thiol group using techniques such as thiol-ene polymerization. mdpi.comresearchgate.netgrafiati.com This "click" reaction is highly efficient and proceeds under mild conditions, making it ideal for the synthesis of well-defined polymer architectures. By reacting this compound with multifunctional enes, crosslinked networks can be formed where the furan moiety is available for subsequent Diels-Alder reactions, leading to the creation of smart materials with tunable properties.

The combination of the furan's reversible bonding capability and the versatility of thiol-ene chemistry allows for the design of a wide range of functional polymers, including coatings, adhesives, and drug delivery systems. mdpi.comresearchgate.netnih.gov

Role in Catalyst Design and Ligand Synthesis Research

The development of new catalysts is crucial for advancing chemical synthesis. Ligands play a key role in tuning the reactivity and selectivity of metal catalysts. Thioether-functionalized ligands have been shown to accelerate C-H activation reactions catalyzed by palladium.

This compound can be readily converted into a variety of thioether derivatives that can act as ligands for transition metals. The sulfur atom can coordinate to the metal center, while the furan ring can be further functionalized to modulate the electronic and steric properties of the ligand. For example, the furan ring could be substituted with phosphine (B1218219) groups to create bidentate or tridentate ligands.

The synthesis of such ligands from this compound would provide access to a new class of catalysts with potentially unique reactivity profiles. These catalysts could find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The modular nature of the synthesis would allow for the rapid optimization of the ligand structure for a specific catalytic application.

Analytical Methodologies for Research Purity and Detection

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 3-(Furan-3-yl)propane-1-thiol, providing the necessary separation from interfering compounds. Both gas and liquid chromatography are employed, each with specific advantages for purity and compound analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like furan (B31954) thiols. phenomenex.comrestek.com The method separates compounds based on their boiling points and interaction with a stationary phase, while the mass spectrometer provides identification based on the mass-to-charge ratio of fragmented ions.

For the analysis of furan and its derivatives, specific GC-MS conditions are optimized to ensure good retention and separation. restek.com Purity assessment involves identifying and quantifying any impurities present in a sample of this compound. The high resolution of GC allows for the separation of closely related substances, and the sensitivity of the MS detector enables the identification of even trace-level contaminants. In many cases, derivatization is required to increase the volatility and thermal stability of the thiol group prior to GC analysis. phenomenex.comlibretexts.org Silylation, for instance, replaces the active hydrogen of the thiol with a non-polar trimethylsilyl (B98337) (TMS) group, resulting in a derivative with a lower boiling point and improved chromatographic behavior. phenomenex.com

Table 1: Illustrative GC-MS Parameters for Furan and Thiol Analysis This table presents typical conditions and may require optimization for this compound.

| Parameter | Setting | Purpose |

| Column | Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) | Provides separation based on polarity. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Gradient temperature program to separate compounds with a wide range of boiling points. |

| Carrier Gas | Helium at 1.2 mL/min | Inert gas to carry the sample through the column. |

| MS Source Temp. | 230 °C | Temperature for ionization of the analyte. |

| MS Quad Temp. | 150 °C | Temperature of the mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |

| Scan Range | 35-450 amu | Mass range monitored to detect the parent ion and its fragments. |

Source: Adapted from research on furan and alkylfuran analysis. restek.com

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for non-volatile or thermally labile compounds. researchgate.net While this compound is volatile, HPLC can be advantageous as it avoids high temperatures during injection that could potentially cause degradation or artifact formation. researchgate.net

Analysis is typically performed using reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com A method for a structurally similar compound, 3-(triethoxysilyl)propane-1-thiol, utilizes a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com For sensitive detection, especially at low concentrations, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). oeno-one.eu This approach requires derivatization to enhance the detector response, as the thiol group itself may not ionize efficiently. mdpi.com

Sample Preparation Strategies for Trace Analysis

Effective sample preparation is crucial for trace analysis to isolate and concentrate the analyte from the matrix and remove interferences.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds in various matrices, including food and environmental samples. researchgate.netjfda-online.com For furan thiols, headspace SPME (HS-SPME) is particularly common. charite.denih.gov In this method, a fused-silica fiber coated with a stationary phase (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) is exposed to the headspace above the sample. researchgate.net Volatile analytes like this compound partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis. restek.com SPME is valued for its sensitivity, speed, and reduction in solvent use. researchgate.net

The thiol (-SH) group is highly reactive and can be unstable, making direct analysis challenging. mdpi.com Derivatization is a chemical modification process used to convert the analyte into a product with improved properties for analysis. libretexts.org The primary goals of derivatizing thiols are to:

Increase Volatility and Thermal Stability for GC Analysis: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are used to replace the active hydrogen on the thiol group with a less polar and more stable silyl (B83357) group. phenomenex.comtcichemicals.com

Enhance Detector Response for HPLC Analysis: For UV or fluorescence detection, a chromophore or fluorophore is attached to the thiol. For mass spectrometry, derivatization can improve ionization efficiency. libretexts.orgmdpi.com For example, 4,4′-dithiodipyridine has been used as a derivatizing agent for the analysis of potent thiols by HPLC-MS/MS. oeno-one.eu

Improve Chromatographic Properties: Derivatization can reduce peak tailing and improve separation from other compounds. jfda-online.com

Table 2: Common Derivatization Reagents for Thiol Analysis

| Reagent Class | Example Reagent | Analytical Technique | Purpose |

| Silylating Agents | BSTFA, TMSI | GC-MS | Increases volatility and thermal stability. phenomenex.comtcichemicals.com |

| Acylating Agents | Pentafluorobenzoyl Bromide (PFBBr) | GC-MS | Increases volatility and improves detectivity. libretexts.orgmdpi.com |

| Alkylating Agents | Ethyl Propiolate (ETP) | GC-MS | Increases volatility; considered a "greener" alternative. mdpi.com |

| Maleimides | N-substituted maleimides | HPLC-UV/EC | Attaches a UV-absorbing or electrochemically active group. nih.gov |

| Disulfides | 4,4′-dithiodipyridine | HPLC-MS/MS | Stabilizes the thiol for robust analysis. oeno-one.eu |

Quantitative Analysis Methods in Research Studies

Quantitative analysis aims to determine the exact concentration of this compound in a sample. The most reliable methods combine the separation and detection techniques described above with rigorous calibration strategies.

A prevalent method for the accurate quantification of trace-level compounds is the Stable Isotope Dilution Assay (SIDA). oeno-one.eu This involves adding a known amount of an isotopically labeled version of the analyte (e.g., a deuterated standard of this compound) to the sample at the beginning of the preparation procedure. This internal standard behaves almost identically to the native analyte through extraction, derivatization, and analysis but is distinguished by the mass spectrometer due to its higher mass. By comparing the signal intensity of the native analyte to the internal standard, highly accurate and precise quantification can be achieved, correcting for any sample loss during preparation. oeno-one.euresearchgate.net

For tandem mass spectrometry techniques like GC-MS/MS or HPLC-MS/MS, quantification is often performed in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective and sensitive mode involves monitoring a specific fragmentation transition from a precursor ion (the derivatized analyte) to a product ion. This specificity minimizes matrix interference and allows for very low limits of detection (LOD) and quantitation (LOQ), often in the parts-per-trillion (ng/L) range. oeno-one.eumdpi.comnih.gov

Emerging Research Avenues and Future Perspectives for 3 Furan 3 Yl Propane 1 Thiol

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for the synthesis of furan (B31954) and thiol derivatives exist, the development of novel, efficient, and sustainable synthetic routes to 3-(Furan-3-yl)propane-1-thiol is a primary area for future research. Key objectives in this domain will be to enhance yield, improve atom economy, and utilize environmentally benign reagents and conditions. Several promising strategies can be envisioned, drawing from contemporary synthetic organic chemistry.

One potential approach involves the functionalization of pre-existing furan precursors. For instance, a three-carbon side chain could be introduced onto a furan-3-yl core via cross-coupling reactions, followed by conversion of a terminal functional group to a thiol. Another avenue could explore the construction of the furan ring itself from acyclic precursors that already contain the propanethiol moiety. Metal-catalyzed cyclization reactions are a particularly promising area of investigation for such transformations. ijsrst.com

Future research should focus on comparing and optimizing these potential routes. The table below outlines a comparative analysis of hypothetical synthetic strategies.

| Synthetic Strategy | Potential Starting Materials | Key Reactions | Potential Advantages | Potential Challenges |

| Furan Functionalization | 3-Bromofuran, Allyl Bromide, Thioacetic Acid | Grignard Reaction, Hydroboration-Oxidation, Thiolation | Convergent synthesis, readily available starting materials. | Multiple steps may lower overall yield; functional group compatibility. |

| Ring Construction | Acyclic enynes with a protected thiol | Gold- or Platinum-catalyzed cycloisomerization | High atom economy, potential for stereocontrol. | Synthesis of the acyclic precursor may be complex. |

| Thiolation of an Alcohol Precursor | 3-(Furan-3-yl)propan-1-ol | Mitsunobu reaction with thioacetic acid, Appel reaction followed by substitution with a sulfur nucleophile. | Utilizes a potentially more accessible alcohol precursor. | Use of stoichiometric and potentially hazardous reagents. |

The development of catalytic, one-pot procedures would represent a significant advancement, minimizing waste and purification steps.

Exploration of Undiscovered Reactivity Patterns

The bifunctional nature of this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on understanding the interplay between the furan ring and the thiol group, and how this interaction can be harnessed for novel chemical transformations.

The furan moiety is known to participate in a variety of reactions, including electrophilic aromatic substitution, Diels-Alder reactions, and ring-opening reactions. The electron-donating nature of the alkylthio substituent at the 3-position is expected to influence the regioselectivity of these reactions. Conversely, the thiol group is a versatile functional handle, capable of undergoing oxidation to disulfides, serving as a nucleophile in substitution and addition reactions, and participating in radical-mediated processes. chemistrysteps.com

A key area of investigation will be the potential for intramolecular reactions, where the thiol group could interact with the furan ring or an activated intermediate. For example, under certain conditions, the thiol could act as an internal nucleophile, leading to the formation of novel bicyclic sulfur-containing heterocycles. The reactivity of the furan ring could also be modulated by the coordination of the sulfur atom to a metal catalyst, opening up new avenues for selective functionalization.

Advanced Characterization Methodologies for Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound will require the use of advanced characterization techniques to identify and study transient intermediates. While standard techniques like NMR and mass spectrometry are indispensable, more sophisticated methods will be necessary to probe the intricacies of reaction pathways. studysmarter.co.uk